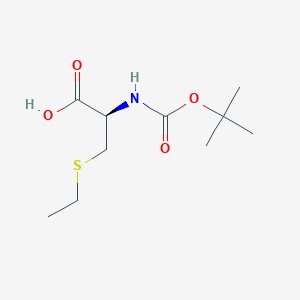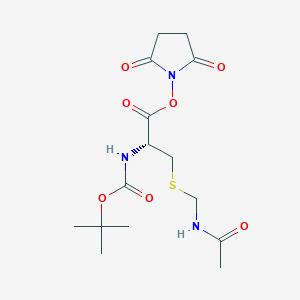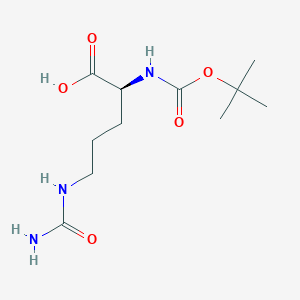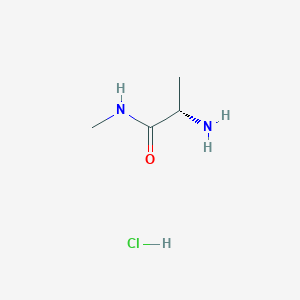
Boc-4-nitro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-nitro-D-phenylalanine is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a nitro group at the para position . This compound is commonly used in peptide synthesis and as a building block in organic chemistry .
Biochemical Analysis
Biochemical Properties
The role of Boc-4-nitro-D-phenylalanine in biochemical reactions is not well-documented in the literature. It is known that phenylalanine derivatives exhibit a variety of applications and are biologically important
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that some phenylalanine derivatives can act as potent protein kinase inhibitors . It is unclear whether this compound shares this property.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-nitro-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl group. The process begins with the reaction of D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an aqueous or anhydrous medium, and the product is purified through crystallization or extraction methods .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: Boc-4-nitro-D-phenylalanine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 4-amino-D-phenylalanine.
Deprotection of Boc Group: 4-nitro-D-phenylalanine.
Scientific Research Applications
Boc-4-nitro-D-phenylalanine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Boc-4-nitro-D-phenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis . The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets .
Comparison with Similar Compounds
Boc-4-nitro-L-phenylalanine: Similar structure but with the L-enantiomer of phenylalanine.
Boc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a nitro group.
Boc-4-cyano-D-phenylalanine: Contains a cyano group instead of a nitro group.
Uniqueness: Boc-4-nitro-D-phenylalanine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The D-enantiomer also provides different stereochemical properties compared to the L-enantiomer, making it valuable in stereoselective synthesis and studies .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



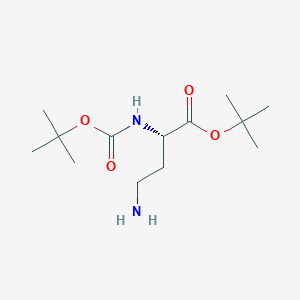
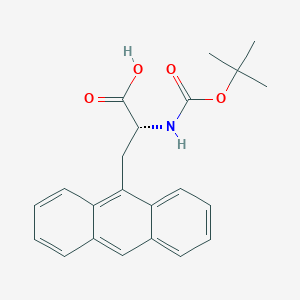


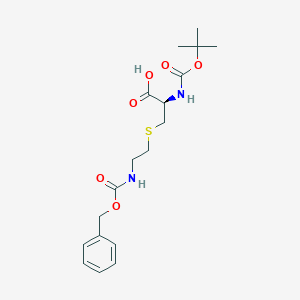
![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)

